molecular formula C12H8N2S2 B2460172 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol CAS No. 866049-73-2

4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol

Cat. No.: B2460172
CAS No.: 866049-73-2
M. Wt: 244.33
InChI Key: JNFPKKUBHFIIGS-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol is a heterocyclic compound that features both benzothiophene and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-aminothiophenol with α-haloketones to form benzothiophene, which is then reacted with appropriate pyrimidine precursors under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

  • 1-Benzothiophene-2-carboxylic acid
  • 2-(1-Benzothiophen-2-yl)pyrimidine
  • 4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

Uniqueness: 4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol is unique due to the presence of both benzothiophene and pyrimidine rings, which confer distinct chemical and biological properties. Its thiol group also provides additional reactivity compared to similar compounds .

Properties

IUPAC Name

6-(1-benzothiophen-2-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S2/c15-12-13-6-5-9(14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFPKKUBHFIIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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